molecular formula C9H12N2 B1364850 Cyclopropyl(pyridin-2-yl)methanamine CAS No. 535925-68-9

Cyclopropyl(pyridin-2-yl)methanamine

Cat. No.: B1364850
CAS No.: 535925-68-9
M. Wt: 148.2 g/mol
InChI Key: PFYIHZIVTALTCS-UHFFFAOYSA-N
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Description

Cyclopropyl(pyridin-2-yl)methanamine is a chemical compound with the molecular formula C9H12N2 . It has a molecular weight of 148.20 g/mol . This compound is also known by other names such as 1-Cyclopropyl-1-(2-pyridyl)methylamine and (S)-cyclopropyl (pyridin-2-yl)methanamine .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, a study reported the development of potent and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists featuring a pyridinyl methanol moiety . Another study reported the synthesis of 2-(pyridin-2-yl) pyrimidine derivatives and their biological activities were evaluated .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a methanamine group which is further attached to a pyridin-2-yl group . The InChI code for this compound is InChI=1S/C9H12N2/c10-9(7-4-5-7)8-3-1-2-6-11-8/h1-3,6-7,9H,4-5,10H2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that pyridine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 148.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

Anticonvulsant Potential

Cyclopropyl(pyridin-2-yl)methanamine derivatives have been explored for their anticonvulsant activities. A study by Pandey & Srivastava (2011) synthesized novel schiff bases of 3-aminomethyl pyridine and evaluated their anticonvulsant properties. Several compounds showed significant seizure protection, indicating potential application in anticonvulsant therapies.

Antiviral Activities

The antiviral properties of this compound derivatives have been investigated. Kolocouris et al. (1994) synthesized a series of aminoadamantane derivatives and evaluated their effects against a range of viruses, including influenza A. Some compounds showed significant inhibition of influenza A virus, suggesting a specific anti-influenza A virus application (Kolocouris et al., 1994).

Catalytic Applications

Roffe et al. (2016) investigated the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives for catalytic applications. These compounds underwent C–H bond activation to form unsymmetrical NCN′ pincer palladacycles, showing good activity and selectivity in catalytic processes (Roffe et al., 2016).

Anticancer Activity

In the field of oncology, this compound derivatives have shown promising results. Mbugua et al. (2020) reported new palladium and platinum complexes from Schiff base ligands, including R-(pyridin-2-yl)methanamine. These complexes demonstrated significant anticancer activity against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Mbugua et al., 2020).

Imaging and Photocytotoxicity

Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine were synthesized by Basu et al. (2014). These complexes showed significant photocytotoxicity in red light, making them useful in cellular imaging and potential therapeutic applications (Basu et al., 2014).

Synthesis and Structural Analysis

Li Ping-hua (2010) focused on the synthesis and characterisation of N,N-bis(4-(6-2,2'-bipyridine)-phenyl-methyl)-2-(aminomethyl)pyridine, a related compound. The study provided insights into the photophysical behaviors of the ligand, contributing to understanding the structural and functional properties of these compounds (Li Ping-hua, 2010).

Safety and Hazards

The safety data sheet for a similar compound, Cyclopropyl(pyridin-3-yl)methanamine, indicates that it is toxic if swallowed . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

Future Directions

The development of Cyclopropyl(pyridin-2-yl)methanamine and its derivatives as potential therapeutic agents is a promising area of research . For instance, they could be developed as novel and selective TRPV3 antagonists . Another study suggested that these compounds might be developed as novel anti-fibrotic drugs .

Properties

IUPAC Name

cyclopropyl(pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9(7-4-5-7)8-3-1-2-6-11-8/h1-3,6-7,9H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYIHZIVTALTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397921
Record name cyclopropyl(pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535925-68-9
Record name cyclopropyl(pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was synthesized according to method G, utilizing Mg powder (240 mg, 10 mmol), bromocyclopropane (1.21 g, 10 mmol), picolinonitrile (520 mg, 5 mmol) and
[Compound]
Name
Mg
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Quantity
520 mg
Type
reactant
Reaction Step Three

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